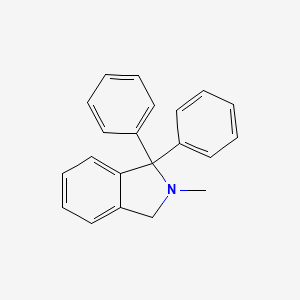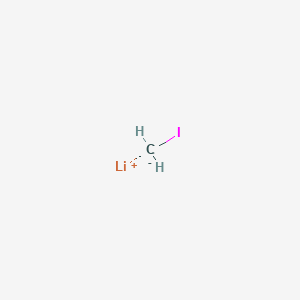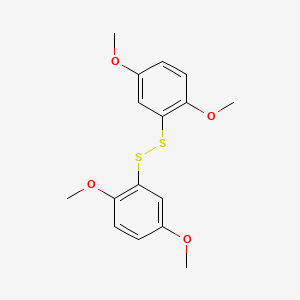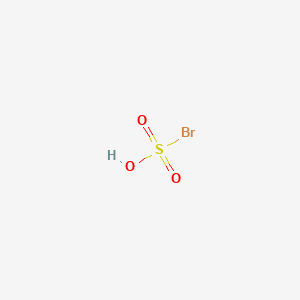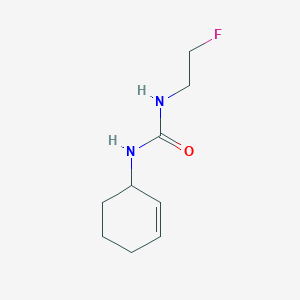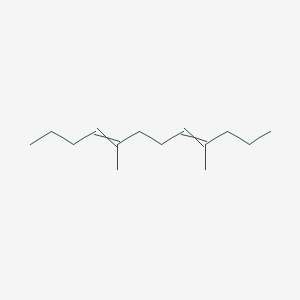
4,8-Dimethyldodeca-4,8-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8-Dimethyldodeca-4,8-diene is an organic compound with the molecular formula C14H26. It is a diene, meaning it contains two double bonds, specifically located at the 4th and 8th positions of the dodeca chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,8-Dimethyldodeca-4,8-diene can be synthesized through several methods. One common approach involves the dehydration of alcohols or the dehydrohalogenation of organohalides. For instance, starting from an alkene, allyl halide, or alkyl dihalide, the compound can be prepared by free radical halogenation followed by elimination reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale dehydration processes or catalytic dehydrohalogenation. These methods are optimized for high yield and purity, often utilizing advanced catalysts and controlled reaction conditions to ensure efficiency and safety .
Análisis De Reacciones Químicas
Types of Reactions
4,8-Dimethyldodeca-4,8-diene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can occur, where hydrogen atoms are replaced by halogens or other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under radical conditions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
4,8-Dimethyldodeca-4,8-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including rubbers and plastics .
Mecanismo De Acción
The mechanism of action of 4,8-Dimethyldodeca-4,8-diene involves its interaction with molecular targets through its double bonds. These interactions can lead to various chemical transformations, such as cycloaddition reactions. The compound’s reactivity is influenced by the electron density in its conjugated system, which allows it to participate in pericyclic reactions like the Diels-Alder reaction .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Butadiene: A simpler conjugated diene with two double bonds separated by a single bond.
Isoprene: Another conjugated diene, commonly found in natural rubber.
1,4-Pentadiene: Contains two isolated double bonds.
Uniqueness
4,8-Dimethyldodeca-4,8-diene is unique due to its specific placement of double bonds and the presence of methyl groups, which influence its reactivity and stability.
Propiedades
Número CAS |
23612-85-3 |
|---|---|
Fórmula molecular |
C14H26 |
Peso molecular |
194.36 g/mol |
Nombre IUPAC |
4,8-dimethyldodeca-4,8-diene |
InChI |
InChI=1S/C14H26/c1-5-7-10-14(4)12-8-11-13(3)9-6-2/h10-11H,5-9,12H2,1-4H3 |
Clave InChI |
MKIURTFDGDGAPI-UHFFFAOYSA-N |
SMILES canónico |
CCCC=C(C)CCC=C(C)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


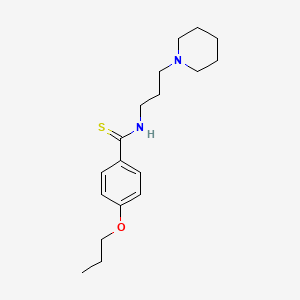
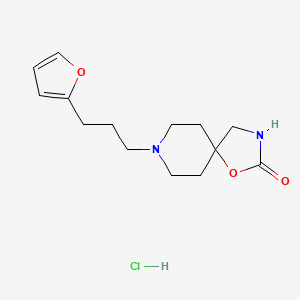
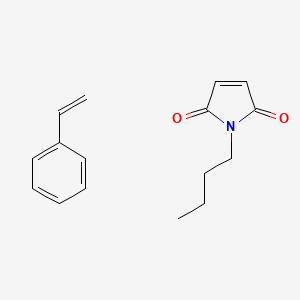
![[2-(3,4-Dichloroanilino)-2-oxoethyl]carbamyl chloride](/img/structure/B14693710.png)
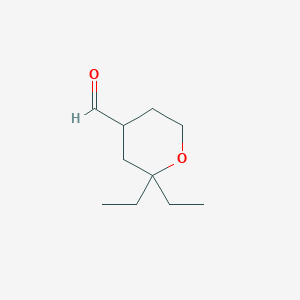
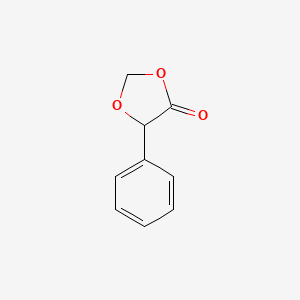
![2-Phenylthieno[2,3-b]thiophene](/img/structure/B14693724.png)

